N-[N-(3-(4-Amino-1-piperidinyl-carbonyl)-2(R)-benzylpropionyl)-L-histidinyl]-(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6(2-pyridyl)-hexane-2-amide acetate (S 2864)
Compound Description: S 2864 is a non-peptide renin inhibitor []. In vitro studies have demonstrated its ability to effectively inhibit the activity of human plasma renin []. In vivo studies in primates have shown that S 2864 significantly reduces blood pressure and plasma angiotensin II levels without impacting heart rate [].
Compound Description: BIBN4096 is a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist [, , , , ]. It was developed as part of a program seeking new treatments for migraine headaches based on the hypothesis that CGRP release contributes to their occurrence []. BIBN4096 demonstrated a favorable biological profile and was chosen for clinical trials, which showed that intravenous administration effectively treated acute migraine headaches []. This finding supports the hypothesis that CGRP plays a significant role in migraine pathology [].
Compound Description: This compound is identified as a potential chemotherapeutic agent for various cancers, including gastric, ovarian, non-small cell lung, and colorectal cancers []. It is suggested to enhance the efficacy of standard chemotherapy treatments [].
Compound Description: 4c is a novel selective estrogen receptor modulator (SERM) with enhanced potency compared to other SERMs like raloxifene, tamoxifen, or ICI-182,780 []. This compound demonstrated significant estrogen antagonist potency in vitro, inhibiting the proliferation of human breast cancer cells (MCF-7) []. In vivo, 4c effectively inhibited uterine growth stimulated by estrogen in rats, reduced total cholesterol levels in ovariectomized aged rats, and exhibited a protective effect on bone []. These findings suggest 4c as a promising candidate for further investigation as a treatment for estrogen-dependent conditions [].
Compound Description: ICA-105574 is a potent human ether-à-go-go-related gene (hERG) potassium channel activator []. It effectively removes hERG channel inactivation by significantly shifting the voltage-dependence of inactivation []. While it also slightly affects channel activation and deactivation, its primary action is on inactivation []. ICA-105574’s ability to shorten action potential duration in cardiac myocytes suggests its potential as a tool for studying hERG channels and their impact on cardiac function [].
Compound Description: SB-649868 is an orexin 1 and 2 receptor antagonist investigated as a potential treatment for insomnia []. It undergoes extensive metabolism, primarily through the oxidation of its benzofuran ring []. The main metabolite, M25, constitutes a significant portion of the administered dose found in excreta []. Interestingly, an unusual hemiaminal metabolite (M98) forms through benzofuran ring oxidation and subsequent rearrangement [].
Compound Description: SCH 66336 is a tricyclic farnesyl protein transferase (FPT) inhibitor currently undergoing clinical trials as an anticancer agent []. Crystallographic studies reveal its binding mode, spanning the FPT active site and interacting with both the protein and the isoprenoid portion of bound farnesyl diphosphate []. Thermodynamic analysis demonstrates favorable enthalpy changes upon binding [].
Compound Description: Compound (I) is a Schiff base enaminone primarily existing in its keto tautomeric form, as evidenced by X-ray crystallography and density functional theory (DFT) studies []. Despite its dominant keto form, some electron delocalization and partial enol character are present []. Compound (I) exhibits non-planar geometry and participates in both intra- and intermolecular hydrogen bonding, resulting in infinite one-dimensional hydrogen-bonded chains [].
4-Acrylamido-2,2,6,6-tetramethylpiperidine-1-oxyl (I) and N-(2,2,6,6-Tetramethylpiperidin-4-yl)acrylamide monohydrate (II)
Compound Description: Both compounds (I) and (II) are significant monomers in synthesizing redox-active polymers []. They feature an acrylamide group with the typical s-cis configuration attached to a 2,2,6,6-tetramethyl-substituted piperidine-1-oxyl radical (I) or a piperidinyl chair (II) []. Their packing arrangements are influenced by hydrogen bonding, with (I) forming R2(1)(6) ring repeats and (II) incorporating water molecules to create hydrogen-bonded layers [].
trans-3-[4-(4-Fluorobenzoyl)piperidinyl]-2-hydroxy-1,2,3,4-tetrahydronaphthalene (28b), trans-3-[4-(5-Iodothienylcarbonyl)piperidinyl]-2-hydroxy-1,2,3,4-tetrahydronaphthalene (28h), and 5-amino-3-[4-(p-fluorobenzoyl)piperidinyl]-2-hydroxy-1,2,3,4,-tetrahydronaphthalene (30b)
Compound Description: These three compounds are part of a group of carbonyl-containing derivatives designed as potential inhibitors of the vesicular acetylcholine transporter (VAChT) []. Among the synthesized compounds, 28b, 28h, and 30b exhibited moderate to high affinity for VAChT and good selectivity over sigma(1) and sigma(2) receptors []. These halogenated compounds hold promise as potential PET/SPECT probes for imaging VAChT in vivo due to their suitability for radiolabeling with appropriate isotopes [].
Compound Description: E-4031 is a recognized hERG channel blocker [, , ]. It binds to the inner pore of the hERG channel, preferentially accessing it from within the cell []. This action is known to contribute to QT interval prolongation, a biomarker for the risk of Torsades de pointes arrhythmia []. E-4031 is often used as a tool to study hERG channel inhibition and its consequences [, , ].
Compound Description: Sch-D is a noncompetitive allosteric antagonist of the CCR5 receptor [, ]. It blocks the binding of chemokines such as MIP-1α and RANTES to CCR5, thereby inhibiting the receptor's activation [, ]. This mechanism of action makes Sch-D a potential candidate for treating HIV-1 infection, as CCR5 plays a crucial role in the entry of HIV-1 into host cells [, ]. Studies have indicated that Sch-D and other similar antagonists might bind to a common allosteric site on the CCR5 receptor [].
Compound Description: Sch-C acts as a noncompetitive allosteric antagonist of the CCR5 receptor, similar to Sch-D []. It effectively inhibits the binding of chemokines like MIP-1α and RANTES to CCR5, disrupting the receptor's activation []. This mechanism of action makes Sch-C a potential therapeutic candidate for HIV-1 infection due to CCR5's involvement in viral entry into host cells [].
Compound Description: UK-427,857 is another noncompetitive allosteric antagonist of the CCR5 receptor [, ]. It effectively blocks the binding of chemokines like MIP-1α and RANTES, preventing CCR5 activation []. Although it shares a similar mechanism with other antagonists like Sch-C and Sch-D, studies suggest that UK-427,857 may interact with a distinct binding site on CCR5 []. This difference in binding sites is significant in the context of developing new drugs to overcome potential drug resistance in HIV-1 [].
Compound Description: TAK779 functions as a noncompetitive allosteric antagonist of CCR5 []. It effectively inhibits the binding of chemokines to CCR5, thereby blocking the receptor's activation []. Although it shares the target and mechanism of action with compounds like Sch-C, Sch-D, and UK-427,857, TAK779 might have a different binding profile and induce distinct conformational changes in the receptor [].
Compound Description: LB-100 is recognized as a promising antitumor drug currently in clinical trials []. It demonstrates cytotoxic activity against various cancer cell lines and exhibits notable antitumor effects in animal models []. Initially identified as a catalytic inhibitor of serine/threonine phosphatase 2A (PP2AC), LB-100 was later found to also target PPP5C, another phosphatase []. This dual inhibition of PP2AC and PPP5C highlights LB-100's potential as a valuable therapeutic agent for cancer treatment [].
Compound Description: LB42708 is a selective, nonpeptidic FTase inhibitor demonstrating potent antiangiogenic properties []. It inhibits VEGF-induced Ras activation, effectively suppressing tumor growth and angiogenesis in both in vitro and in vivo models []. By blocking the MAPK and PI3K/Akt signaling pathways in endothelial cells, LB42708 disrupts critical steps in the angiogenic process []. These findings suggest LB42708 as a promising candidate for further investigation as a potential anti-cancer therapeutic [].
Compound Description: SSR182289A is a potent and selective thrombin inhibitor with promising antithrombotic properties []. Both intravenous and oral administration of SSR182289A demonstrate significant efficacy in various animal models of thrombosis, including venous, arterial, and arteriovenous shunt models []. This effectiveness, coupled with its favorable pharmacokinetic profile, makes SSR182289A a potential candidate for further development as an antithrombotic drug [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.